Ftfmp-fpim

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ftfmp-fpim” is a fluorinated polymer of intrinsic microporosity. These types of polymers are known for their high surface area and porosity, making them suitable for various applications, including gas separation and adsorption processes. The unique structure of “this compound” allows it to exhibit exceptional selectivity and permeability properties, particularly for small gas molecules like helium and hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ftfmp-fpim” involves the direct fluorination of a polymer of intrinsic microporosity. The process typically starts with the preparation of the base polymer, which is then subjected to fluorination under controlled conditions. The reaction conditions include the use of fluorine gas at elevated temperatures and pressures to ensure complete fluorination of the polymer matrix .

Industrial Production Methods

In an industrial setting, the production of “this compound” involves large-scale fluorination reactors where the base polymer is exposed to fluorine gas. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring consistent quality and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

“Ftfmp-fpim” undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the polymer’s properties, such as its electrical conductivity.

Substitution: Fluorine atoms in the polymer can be substituted with other functional groups to tailor its properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including organometallic compounds and halogenating agents, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of the polymer, as well as substituted polymers with tailored functionalities .

Scientific Research Applications

“Ftfmp-fpim” has a wide range of scientific research applications, including:

Chemistry: Used as a selective adsorbent for gas separation and purification processes.

Biology: Employed in the development of biosensors and bioseparation techniques.

Medicine: Investigated for use in drug delivery systems and medical implants due to its biocompatibility.

Industry: Utilized in the production of high-performance membranes for gas separation and filtration .

Mechanism of Action

The mechanism by which “Ftfmp-fpim” exerts its effects is primarily based on its unique microporous structure. The polymer’s high surface area and porosity allow it to selectively adsorb and separate small gas molecules. The fluorine atoms in the polymer matrix enhance its chemical stability and resistance to degradation, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

PIM-1: A non-fluorinated polymer of intrinsic microporosity with similar structural properties but lower chemical stability.

FPIM-5: Another fluorinated polymer with higher selectivity and permeability for helium separation.

Uniqueness

“Ftfmp-fpim” stands out due to its exceptional chemical stability and selectivity for small gas molecules. The fluorination process enhances its performance compared to non-fluorinated counterparts, making it a preferred choice for applications requiring high chemical resistance and selectivity .

Properties

IUPAC Name |

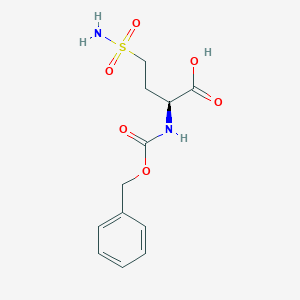

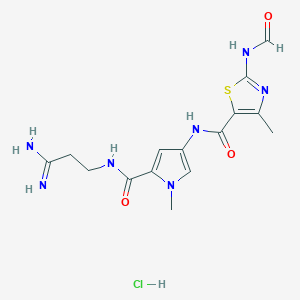

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRRILODWZDXKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924585 |

Source

|

| Record name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123724-77-6 |

Source

|

| Record name | 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)